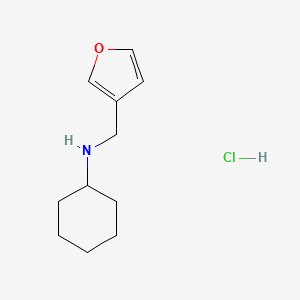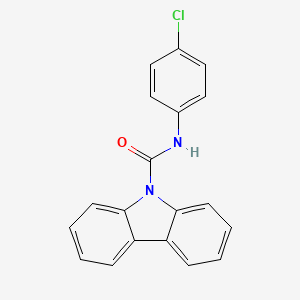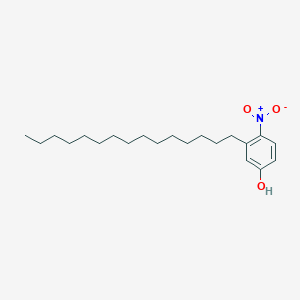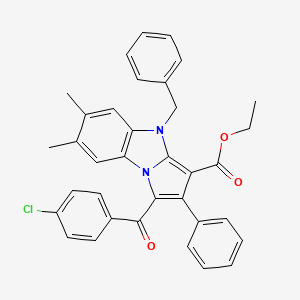
N-(5-chloro-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Chloro-2-(2,4-dichlorophenoxy)-2’-methylacetanilide is an organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chlorinated phenoxy group and a methylacetanilide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-2-(2,4-dichlorophenoxy)-2’-methylacetanilide typically involves the reaction of 2,4-dichlorophenol with 5-chloro-2-methylacetanilide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of 5’-Chloro-2-(2,4-dichlorophenoxy)-2’-methylacetanilide is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring of reaction parameters, such as temperature, pressure, and pH, to ensure consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5’-Chloro-2-(2,4-dichlorophenoxy)-2’-methylacetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
5’-Chloro-2-(2,4-dichlorophenoxy)-2’-methylacetanilide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds with therapeutic effects.
Industry: Utilized in the formulation of pesticides, herbicides, and other agrochemicals.
作用机制
The mechanism of action of 5’-Chloro-2-(2,4-dichlorophenoxy)-2’-methylacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. The compound’s chlorinated phenoxy group is believed to play a crucial role in its biological activity by binding to target sites and disrupting normal cellular functions.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
Triclosan: An antimicrobial agent with a chlorinated phenoxy group.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with a similar structure but with an additional chlorine atom.
Uniqueness
5’-Chloro-2-(2,4-dichlorophenoxy)-2’-methylacetanilide is unique due to its specific combination of a chlorinated phenoxy group and a methylacetanilide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C15H12Cl3NO2 |
|---|---|
分子量 |
344.6 g/mol |
IUPAC 名称 |
N-(5-chloro-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H12Cl3NO2/c1-9-2-3-11(17)7-13(9)19-15(20)8-21-14-5-4-10(16)6-12(14)18/h2-7H,8H2,1H3,(H,19,20) |
InChI 键 |
KQADVIQGVFJKNB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[(4-Bromo-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11949174.png)


![6-(3,4-dimethoxyphenyl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B11949184.png)


